CLR457 -

CLR457

Catalog Number: EVT-1492148
CAS Number:
Molecular Formula: C29H53INO4P
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CLR457 is an orally bioavailable pan inhibitor of phosphatidylinositol-3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, pan-PI3K inhibitor CLR457 inhibits all of the PI3K kinase isoforms, which may result in apoptosis and growth inhibition in tumor cells overexpressing PI3K. Activation of the PI3K pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy.
Overview

CLR457 is a novel compound classified as a pan-phosphatidylinositol-4,5-bisphosphate 3-kinase inhibitor, specifically targeting the phosphatidylinositol 3-kinase signaling pathway. This compound has been investigated for its potential therapeutic applications in treating cancers associated with mutations in this pathway. CLR457 is characterized by its oral bioavailability and has undergone various phases of clinical evaluation to assess its efficacy and safety in patients with advanced solid tumors.

Source and Classification

CLR457 was developed as part of a broader effort to identify effective inhibitors of the phosphatidylinositol 3-kinase pathway, which plays a critical role in cellular processes such as growth, proliferation, and survival. Its classification as a pan-inhibitor indicates that it can affect multiple isoforms of phosphatidylinositol 3-kinase, making it a versatile candidate for cancer therapy. The compound has been the subject of multiple studies, including preclinical evaluations and Phase I clinical trials to ascertain its pharmacokinetics and therapeutic potential .

Synthesis Analysis

The synthesis of CLR457 involves several critical steps that ensure the purity and biological activity of the final product. The synthetic route typically employs a combination of organic reactions including:

  • Reactions involving intermediates: The synthesis often begins with the preparation of key intermediates through nucleophilic substitution reactions.
  • Purification techniques: High-performance liquid chromatography is utilized to achieve high purity levels (>95%) for the synthesized compounds, confirming their suitability for biological evaluation .

The specific synthetic pathway for CLR457 has not been fully detailed in available literature but is indicative of standard practices in medicinal chemistry involving careful selection of reagents and conditions to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of CLR457 is characterized by its complex arrangement that facilitates interaction with the target enzyme. Although detailed structural data are not extensively published, available studies suggest that CLR457 contains functional groups conducive to binding within the active site of phosphatidylinositol 3-kinase isoforms. Structural analyses often utilize techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate these interactions .

Chemical Reactions Analysis

CLR457 undergoes various chemical reactions that contribute to its pharmacological profile, including:

  • Binding interactions: The compound engages in reversible binding with the active site of phosphatidylinositol 3-kinase isoforms, inhibiting their activity.
  • Metabolic pathways: Following administration, CLR457 is metabolized primarily in the liver, where it may undergo oxidation or conjugation reactions that affect its pharmacokinetic properties .

The precise mechanisms by which CLR457 interacts with its targets are under ongoing investigation, focusing on understanding how these interactions translate into therapeutic effects.

Mechanism of Action

CLR457 exerts its effects primarily through inhibition of the phosphatidylinositol 3-kinase signaling pathway. This pathway is crucial for various cellular functions, including:

  • Cell growth and survival: By inhibiting this pathway, CLR457 can induce apoptosis in cancer cells that rely on aberrant signaling for proliferation.
  • Impact on glucose metabolism: The compound has also been shown to interfere with glucose homeostasis in tumor models, suggesting additional metabolic effects that could be leveraged therapeutically .

Efficacy assessments in clinical trials have demonstrated dose-dependent antitumor activity across several tumor models, reinforcing its potential utility in oncology .

Physical and Chemical Properties Analysis

CLR457 exhibits several notable physical and chemical properties:

  • Solubility: The compound is designed to be orally bioavailable, indicating favorable solubility characteristics.
  • Stability: Stability studies are essential to ensure that CLR457 maintains its efficacy over time under physiological conditions.

While specific quantitative data on these properties may vary based on formulation and testing conditions, they are crucial for determining the practical applications of CLR457 in clinical settings.

Applications

CLR457 has significant potential applications in cancer therapy due to its targeted action against tumors driven by mutations in the phosphatidylinositol 3-kinase pathway. Its development has focused on:

Properties

Product Name

CLR457

Molecular Formula

C29H53INO4P

SMILES

Unknown

Synonyms

CLR457; CLR-457; CLR 457.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.